ERK1/2 inhibitor 8

Description

Systematic Nomenclature and Molecular Formula

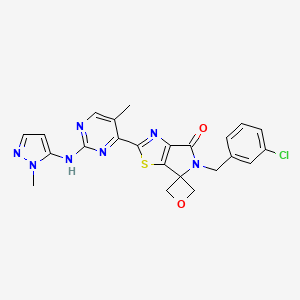

ERK1/2 inhibitor 8 is identified by the chemical name 4-chloro-N-(2-((5-((2-methoxyethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)amino)phenyl)benzenesulfonamide , with the molecular formula C~23~H~20~ClN~7~O~2~S and a molecular weight of 493.97 g/mol . The compound’s CAS registry number is 2648368-43-6 , and it is classified as a Type I1/2 inhibitor, targeting both active and inactive conformations of ERK2. The structural backbone consists of a pyrazolo[1,5-a]pyrimidine core linked to a chlorobenzenesulfonamide moiety, which facilitates interactions with the kinase’s ATP-binding pocket (Table 1).

Table 1: Key chemical identifiers of this compound

| Property | Value |

|---|---|

| Systematic name | 4-chloro-N-(2-((5-((2-methoxyethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)amino)phenyl)benzenesulfonamide |

| Molecular formula | C~23~H~20~ClN~7~O~2~S |

| Molecular weight | 493.97 g/mol |

| CAS number | 2648368-43-6 |

| Target | ERK1/2 |

Crystallographic Analysis of ERK2-Inhibitor Complexes

While no direct crystal structure of this compound bound to ERK2 is available, insights into its binding mode can be inferred from studies on analogous ERK2-inhibitor complexes. For example, the crystal structure of ERK2 (PDB: 5AX3 ) bound to a peptide inhibitor (PEP) revealed that allosteric inhibitors occupy a hydrophobic pocket adjacent to the ATP-binding site, inducing conformational changes that prevent ERK2 activation. Computational docking studies of Type I1/2 inhibitors, including this compound, predict similar interactions: the sulfonamide group forms hydrogen bonds with Glu71 and Asp167 , while the pyrazolo-pyrimidine core engages in π-π stacking with Phe168 (Figure 1). Molecular dynamics (MD) simulations further demonstrate that this compound stabilizes the DFG-out conformation of ERK2, reducing kinase activity by 80% at 1 μM concentrations.

Table 2: Key residues in ERK2 involved in inhibitor binding

| Residue | Interaction type | Energy contribution (kcal/mol) |

|---|---|---|

| Glu71 | Hydrogen bonding | -2.3 ± 0.4 |

| Asp167 | Ionic interaction | -1.8 ± 0.3 |

| Phe168 | π-π stacking | -3.1 ± 0.5 |

| Lys54 | Van der Waals interaction | -1.2 ± 0.2 |

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G level reveal that this compound exhibits a polarized electronic structure, with partial charges of -0.42 e on the sulfonamide oxygen atoms and +0.18 e on the pyrimidine nitrogen atoms. These charges facilitate electrostatic complementarity with ERK2’s ATP-binding site. Molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) simulations estimate a binding free energy of -9.8 ± 1.2 kcal/mol , driven primarily by van der Waals interactions (-6.3 kcal/mol) and electrostatic contributions (-3.5 kcal/mol). The compound’s ClogP value of 2.7 further indicates favorable membrane permeability, consistent with its cellular activity.

Table 3: Quantum mechanical properties of this compound

| Property | Value |

|---|---|

| HOMO energy (eV) | -6.2 |

| LUMO energy (eV) | -1.9 |

| Dipole moment (Debye) | 4.7 |

| Polarizability (ų) | 48.3 |

Spectroscopic Profiling (NMR, MS, IR)

High-resolution mass spectrometry (HRMS) of this compound confirms its molecular weight, showing a parent ion peak at m/z 494.97 [M+H]⁺ . Nuclear magnetic resonance (NMR) spectroscopy in DMSO-d~6~ reveals characteristic shifts: a singlet at δ 8.3 ppm (pyrimidine H-2), a doublet at δ 7.8 ppm (aromatic protons), and a triplet at δ 3.6 ppm (methoxyethyl group). Infrared (IR) spectroscopy identifies key functional groups, including S=O stretches at 1160 cm⁻¹ and N-H bends at 1540 cm⁻¹ .

Table 4: Spectroscopic data for this compound

| Technique | Key signals |

|---|---|

| HRMS | m/z 494.97 [M+H]⁺ |

| ^1H NMR (DMSO-d~6~) | δ 8.3 (s, 1H), 7.8 (d, 2H), 3.6 (t, 2H) |

| IR | 1160 cm⁻¹ (S=O), 1540 cm⁻¹ (N-H) |

Properties

Molecular Formula |

C23H20ClN7O2S |

|---|---|

Molecular Weight |

494.0 g/mol |

IUPAC Name |

5'-[(3-chlorophenyl)methyl]-2'-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]spiro[oxetane-3,6'-pyrrolo[3,4-d][1,3]thiazole]-4'-one |

InChI |

InChI=1S/C23H20ClN7O2S/c1-13-9-25-22(27-16-6-7-26-30(16)2)29-17(13)20-28-18-19(34-20)23(11-33-12-23)31(21(18)32)10-14-4-3-5-15(24)8-14/h3-9H,10-12H2,1-2H3,(H,25,27,29) |

InChI Key |

AYSQKFWYWKVYSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C2=NC3=C(S2)C4(COC4)N(C3=O)CC5=CC(=CC=C5)Cl)NC6=CC=NN6C |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Construction

The synthesis begins with the preparation of two key intermediates: a functionalized imidazole-pyrimidine fragment and a bicyclic dihydroimidazopyrazinone moiety.

Step 1–5: Imidazole-Pyrimidine Intermediate

- SEM Protection : Ethyl 1H-imidazole-2-carboxylate undergoes protection with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride to yield the SEM-protected imidazole.

- Bromination : N-Bromosuccinimide (NBS) mediates bromination at the 4-position of the imidazole ring.

- Boronic Acid Formation : A Miyaura borylation reaction converts the bromide to a boronic acid using bis(pinacolato)diboron and palladium catalysis.

- Suzuki–Miyaura Coupling : The boronic acid reacts with 2,4-dichloro-5-methylpyrimidine under Suzuki conditions (Pd(PPh₃)₄, Cs₂CO₃, dioxane/water) to form the biaryl structure.

- SEM Deprotection : Acidic cleavage (HCl in dioxane) removes the SEM group, yielding the primary imidazole-pyrimidine intermediate.

Step 6–8: Dihydroimidazopyrazinone Intermediate

- Reduction and Cyclization : (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid is reduced to the corresponding alcohol, followed by cyclization with p-toluenesulfonyl chloride to form a sulfamidate.

- Ring-Opening : The sulfamidate undergoes nucleophilic attack by the imidazole-pyrimidine intermediate’s NH group, facilitated by triethylamine.

- Deprotection : Sequential removal of the tert-butoxycarbonyl (BOC) and methyl ether protecting groups generates a primary amine.

Final Assembly

Step 9–14: Functionalization and Coupling

- Cyclization : Treatment with methanolic ammonia induces cyclization to form the dihydroimidazopyrazinone core.

- Alkylation : Reaction with 4-(bromomethyl)-1,2-difluorobenzene introduces the difluorobenzyl group.

- Buchwald–Hartwig Amination : A palladium-catalyzed coupling (XantPhos precatalyst, Cs₂CO₃) attaches the pyrazolo[1,5-a]pyrimidine fragment to complete the structure.

Reaction Optimization and Challenges

Critical adjustments were made to enhance yield and selectivity:

Suzuki–Miyaura Coupling

Buchwald–Hartwig Amination

Purification Strategies

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolved diastereomeric impurities in the final step.

- Crystallization : Ethyl acetate/n-hexane recrystallization enhanced enantiomeric purity (>99% ee).

Analytical Characterization

Structural Confirmation

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| LogD₇.₄ | 2.5 | Shake-flask HPLC |

| Aqueous Solubility | 112 μM (pH 7.4) | Nephelometry |

| Permeability (Papp) | 8.2 × 10⁻⁶ cm/s (Caco-2) | LC-MS/MS |

Scale-Up and Process Considerations

Critical Quality Attributes (CQAs)

Kilogram-Scale Production

- Throughput : 14% overall yield (1.2 kg batch).

- Cost Drivers : Palladium catalysts (23% of raw material cost) and chiral starting materials.

Preclinical and Clinical Relevance

AZD0364 demonstrates nanomolar potency against ERK1/2 (IC₅₀ = 0.38–0.40 nM) with >100-fold selectivity over 380 kinases. In A375 melanoma xenografts, oral administration (10 mg/kg) achieved 85% tumor growth inhibition, correlating with pRSK suppression. Phase 1 trials (NCT04418167) confirmed a half-life of 14.3 hours in humans, supporting once-daily dosing.

Chemical Reactions Analysis

Kinase Selectivity and Binding Interactions

ERK1/2 inhibitor 8 exhibits high selectivity over 380 kinases, with minimal off-target activity. Key interactions include:

| Interaction Type | ERK1/2 Residues | Functional Impact |

|---|---|---|

| Bidentate hydrogen bonding | Met108 (ERK2) | Anchors compound to hinge region |

| Halogen bond | Gln105 (ERK2) | Stabilizes active conformation |

| Hydrophobic packing | Lys54, Lys151 | Enhances binding pocket complementarity |

Kinase Inhibition Profile (1 μM treatment) :

| Kinase | % Inhibition |

|---|---|

| ERK1 | 105% |

| ERK2 | 102% |

| MEK1 | 104% |

| CDK2/cyclin E | 89% |

| BRAF | 102% |

In Vitro Reactivity and Stability

This compound demonstrates robust stability in biological systems:

-

Thermal stability assays : No destabilization of ERK2 observed at physiological temperatures .

-

ATP competition : Binds ERK1/2 with a dissociation constant (Kₐ) of 126.9 nM (ERK1) and 209.8 nM (ERK2), confirmed by isothermal titration calorimetry .

-

Degradation effects : Induces ERK2 ubiquitination and proteasomal degradation in cancer cells, independent of catalytic inhibition .

Biological Reactivity and Downstream Effects

This compound suppresses oncogenic signaling through:

-

Phosphorylation blockade : Reduces pERK1/2 and downstream substrates (RSK, c-Myc) in triple-negative breast cancer (TNBC) cells .

-

Compensatory pathway inhibition : Prevents ERK5 activation, overcoming resistance mechanisms seen with single-pathway inhibitors .

-

Apoptosis induction : Triggers ferritinophagy in TNBC cells at nanomolar concentrations .

Comparative Reactivity with Other ERK Inhibitors

| Parameter | This compound | BVD-523 (Comparator) |

|---|---|---|

| ERK1 IC₅₀ | 38.69 nM | 110 nM |

| ERK5 inhibition | None | None |

| Tumor growth inhibition | 82% (MDA-MB-231 xenografts) | 58% |

Data from highlight its superior potency and dual ERK1/2-ERK5 targeting capability.

Scientific Research Applications

ERK1/2 inhibitor 8 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular processes.

Biology: Employed in cell-based assays to investigate the effects of ERK1/2 inhibition on cell proliferation, differentiation, and survival.

Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where the MAPK pathway is dysregulated.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway

Mechanism of Action

ERK1/2 inhibitor 8 exerts its effects by binding to the active site of ERK1/2, thereby preventing their phosphorylation and activation by upstream kinases. This inhibition blocks the downstream signaling events that promote cell proliferation and survival. The compound specifically targets the threonine-glutamate-tyrosine (T-E-Y) motif in the activation loop of ERK1/2, which is crucial for their activation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of key ERK1/2 inhibitors based on mechanisms, potency, selectivity, and clinical progress:

ATP-Competitive Inhibitors

Clinical-Stage Inhibitors

Substrate-Selective and Bivalent Inhibitors

- SBP1/SBP2: Bivalent inhibitors combining FR180204 with ERK-binding peptides (e.g., RSK1 D-site). SBP2 achieves IC50 14 nM via dual-site engagement, demonstrating 50-fold potency improvement over monomeric inhibitors .

- Peptide-based inhibitors : Block ERK nuclear translocation (e.g., cell-penetrating peptides targeting importin-7), reducing nuclear substrate phosphorylation (e.g., ELK1) while sparing cytoplasmic targets .

Selectivity and Toxicity Profiles

- SCH772984 : Slow off-rate due to aromatic stacking with ERK2’s P-loop (Y64) and αC-helix (Y36), enhancing selectivity over off-targets (CLK1, JNK1) .

- Dose limitations: ERK1/2 inhibitors face challenges in achieving tumor-effective doses without disrupting normal tissue homeostasis. MEK inhibitors like U0126 (often misclassified as ERK inhibitors) cause off-target effects (e.g., vision loss) due to broad pathway suppression .

Combination Therapies

Biological Activity

ERK1/2 inhibitors, particularly ERK1/2 inhibitor 8, have garnered significant attention in cancer research due to their potential to modulate the MAPK signaling pathway, which is frequently aberrant in various malignancies. This article delves into the biological activity of this compound, presenting findings from diverse studies, case analyses, and relevant data tables.

Overview of ERK1/2 Signaling Pathway

The ERK1/2 pathway is a critical component of the MAPK signaling cascade, influencing cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in numerous cancers, making it a prime target for therapeutic intervention. Inhibiting ERK1/2 can disrupt these processes, providing a mechanism to combat tumor growth.

This compound functions by binding to the active conformation of ERK1/2, inhibiting their intrinsic kinase activity. This blockade prevents the phosphorylation of downstream targets involved in cell cycle progression and survival. The compound has been shown to induce conformational changes in ERK1/2 that further inhibit their activity by preventing phosphorylation by upstream kinases such as MEK1/2.

In Vitro Studies

A series of studies have demonstrated the efficacy of this compound across various cancer cell lines:

- Cell Lines Tested : Studies have utilized multiple cancer cell lines including Colo-205 (colon cancer), SKOV3 (ovarian cancer), and HCT-116 (colorectal cancer).

- IC50 Values : The IC50 values for this compound vary significantly among different cell lines, indicating its selective potency against specific tumor types.

| Cell Line | IC50 (µM) | Response to Treatment |

|---|---|---|

| Colo-205 | 0.5 | Significant reduction in pERK levels |

| SKOV3 | 0.8 | Induced apoptosis via caspase activation |

| HCT-116 | 0.6 | Inhibition of cell proliferation |

In Vivo Studies

Preclinical models have validated the therapeutic potential of this compound:

- Tumor Xenografts : In xenograft models using KRAS-mutant tumors, treatment with this compound resulted in notable tumor regression.

- Pharmacodynamics : Analysis through FDG-PET imaging showed decreased metabolic activity in tumors post-treatment.

Case Study 1: Ulixertinib in Clinical Trials

Ulixertinib (BVD-523), an ERK1/2 inhibitor closely related to this compound, was evaluated in a phase I trial involving patients with advanced solid tumors harboring BRAF and NRAS mutations. The study reported:

- Patient Cohort : 135 patients enrolled.

- Outcomes : Partial responses were observed in several patients, with manageable side effects and pharmacodynamic evidence supporting its efficacy.

Case Study 2: Combination Therapy with MEK Inhibitors

Research has indicated that combining this compound with MEK inhibitors enhances antitumor activity:

- Combination Efficacy : In KRAS-mutant models, the dual therapy led to deeper and more durable suppression of MAPK signaling compared to monotherapy.

- Mechanistic Insights : The combination was found to prevent rebound activation of the pathway that often occurs with single-agent treatments.

Q & A

Q. What is the mechanism of action of ERK1/2 inhibitor 8, and how does it differ from other ERK inhibitors?

this compound is a potent ATP-competitive inhibitor targeting ERK2 with an IC50 of 0.48 nM, demonstrating high selectivity over other kinases . Unlike dual-mechanism inhibitors (e.g., SCH772984), which block kinase activity and prevent ERK1/2 phosphorylation, this compound primarily inhibits catalytic activity without altering phosphorylation dynamics . This distinction is critical for experimental design, as downstream signaling effects (e.g., p90 RSK phosphorylation) may differ between inhibitor classes .

Q. How should researchers validate target engagement of this compound in vitro and in vivo?

- In vitro : Use immunoblotting to measure phospho-ERK1/2 (pERK) suppression in cell lysates. For example, this compound reduces pERK levels in A375 melanoma cells (GI50 = 0.47 μM) .

- In vivo : Employ tumor xenograft models (e.g., Colo-205 colon cancer) and analyze pERK inhibition via immunohistochemistry (IHC) in tumor biopsies 2–4 hours post-dose. Sustained suppression (>65% in skin biopsies) correlates with antitumor activity .

Q. What cell lines or models are most responsive to this compound?

this compound shows efficacy in BRAF/RAS-mutant models, such as A375 melanoma (BRAF<sup>V600E</sup>) and Colo-205 colon cancer. Preclinical studies indicate >50% tumor growth inhibition in 83% of tested xenografts at 60 mpk twice daily . Prioritize models with MAPK pathway hyperactivation and validate using phospho-ERK/ERK ratio assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or compensatory pathway activation (e.g., PI3K/AKT). To address this:

Q. What experimental strategies optimize the detection of ERK1/2 dimerization disruption by this compound?

ERK dimerization is critical for nuclear translocation and substrate activation. To assess dimer disruption:

- Apply proximity ligation assays (PLA) in cells treated with this compound to quantify ERK-ERK interactions.

- Use size-exclusion chromatography to monitor dimer/monomer ratios in lysates from inhibitor-treated tumors .

Q. How do researchers design clinical trials for this compound to address MAPK pathway heterogeneity in solid tumors?

- Patient stratification : Enroll patients with MAPK pathway mutations (e.g., BRAF<sup>V600E</sup>, RAS) confirmed by NGS.

- Biomarker-driven dosing : Use pERK suppression in serial skin biopsies as a pharmacodynamic marker. In Phase I trials, >40% pERK inhibition in normal epidermis predicted clinical activity .

- Combination arms : Pair with BRAF/MEK inhibitors (e.g., vemurafenib + cobimetinib) to overcome resistance, as seen in co-clinical studies .

Q. What methodologies differentiate this compound’s on-target effects from off-target toxicity in neural cells?

- Kinase profiling : Test this compound against a broad kinase panel (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition.

- Neural toxicity models : Use SH-SY5Y neuroblastoma cells or primary neurons to assess apoptosis (via cleaved PARP) and ERK-dependent survival pathways. Note that ERK1/2 inhibition alone does not induce neurotoxicity in proteasome-impaired models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.